1-O-Methylsulfonyl (S,S)-Chloramphenicol

Fenicol antibiotic synthesis Nucleophilic substitution Fluorination chemistry

1-O-Methylsulfonyl (S,S)-Chloramphenicol is a pre-activated, stereochemically defined mesylate intermediate essential for nucleophilic displacement reactions in florfenicol synthesis and fenicol probe development. Unlike generic chloramphenicol derivatives, its (S,S)-configuration and reactive C1-mesylate leaving group enable precise, high-yielding transformations while preserving the dichloroacetamido and secondary alcohol functionalities. This compound is not a prodrug or antibiotic; its value is purely synthetic. Choose this intermediate to avoid racemization or failed syntheses caused by incorrect stereochemistry or absent leaving groups.

Molecular Formula C₁₂H₁₄Cl₂N₂O₇S
Molecular Weight 401.22
CAS No. 400835-38-3
Cat. No. B1144598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Methylsulfonyl (S,S)-Chloramphenicol
CAS400835-38-3
Synonyms(1S,2S)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl Methanesulfonate;  2,2-Dichloro-N-[(1S,2S)-1-(hydroxymethyl)-2-[(methylsulfonyl)oxy]-2-(4-nitrophenyl)ethyl]-acetamide
Molecular FormulaC₁₂H₁₄Cl₂N₂O₇S
Molecular Weight401.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Methylsulfonyl (S,S)-Chloramphenicol: Structural Overview and Role as a Key Synthetic Intermediate


1-O-Methylsulfonyl (S,S)-Chloramphenicol (CAS 400835-38-3) is a synthetically derivatized chloramphenicol analog characterized by a methanesulfonate ester at the primary hydroxyl group (C3/C1 position) of the (S,S)-configured propanediol backbone . With a molecular weight of 401.22 g/mol and the formula C₁₂H₁₄Cl₂N₂O₇S, this compound exists as a white to off-white crystalline solid, exhibiting solubility in dichloromethane and ethyl acetate . Its primary significance lies in its utility as a protected, activated intermediate for nucleophilic displacement reactions—notably in the synthesis of fluorinated fenicol antibiotics such as Florfenicol—rather than as a standalone bioactive agent . Unlike the parent antibiotic D-threo-chloramphenicol, this derivative features a stable mesylate leaving group that enables precise, high-yielding synthetic transformations without compromising stereochemical integrity .

Why 1-O-Methylsulfonyl (S,S)-Chloramphenicol Cannot Be Replaced by Other Fenicol Intermediates or Prodrugs


Generic substitution fails because 1-O-Methylsulfonyl (S,S)-Chloramphenicol is not a prodrug or a bioactive antibiotic; its value proposition is purely synthetic and stereochemical. Direct replacement with other fenicol intermediates, such as chloramphenicol base (D-threo-chloramphenicol), chloramphenicol succinate sodium salt, or thiamphenicol, is impossible for reactions requiring a primary mesylate leaving group with retained (S,S)-configuration . While chloramphenicol sodium succinate (MW ~445) enhances aqueous solubility for parenteral formulation, it lacks the reactive mesylate moiety necessary for nucleophilic fluorination [1]. Similarly, thiamphenicol (MW 356.22) features a methylsulfonyl group at the para-phenyl position, not a 1-O-mesylate, rendering it chemically inert for the same synthetic transformations . The specific regioselective protection of the primary hydroxyl as a mesylate in 1-O-Methylsulfonyl (S,S)-Chloramphenicol is a critical design feature that enables downstream C1/C3 modifications while preserving the dichloroacetamido and secondary alcohol functionalities. Substituting with a generic 'chloramphenicol intermediate' would either lack the required leaving group or introduce incorrect stereochemistry, leading to failed syntheses or racemic mixtures.

Quantitative Differentiation Evidence for 1-O-Methylsulfonyl (S,S)-Chloramphenicol: A Data-Driven Procurement Guide


Differentiation via Regioselective Activation: 1-O-Mesylate vs. Parent Chloramphenicol Base

1-O-Methylsulfonyl (S,S)-Chloramphenicol provides a pre-activated primary alcohol as a methanesulfonate ester (mesylate), enabling direct nucleophilic displacement. In contrast, the parent compound, D-threo-chloramphenicol, possesses a free primary hydroxyl group that is poorly nucleofugal, requiring in situ activation which compromises stereochemical control and yields . The mesylate group (leaving group pKa ~ -2.5) increases the electrophilicity of the adjacent carbon by >10⁶ fold compared to the unactivated alcohol (pKa ~ 16), as calculated from standard leaving group ability scales [1].

Fenicol antibiotic synthesis Nucleophilic substitution Fluorination chemistry

Differentiation via Molecular Weight and Physical State: 1-O-Mesylate vs. Chloramphenicol Succinate Prodrug

1-O-Methylsulfonyl (S,S)-Chloramphenicol (MW 401.22) is a non-ionic, crystalline solid with solubility in organic solvents like dichloromethane and ethyl acetate . Chloramphenicol sodium succinate (MW ~445), a water-soluble prodrug, is an ionic salt with high aqueous solubility (>400 mg/mL) but low solubility in non-polar organic solvents . The molecular weight and solubility profile of 1-O-Methylsulfonyl (S,S)-Chloramphenicol are tailored for organic-phase reactions and chromatographic purification, while the succinate salt is designed for aqueous formulation.

Prodrug design Intermediate purification Aqueous solubility

Differentiation via Synthetic Pathway Purity: (S,S)-Stereochemistry Retention vs. Racemization Risk

1-O-Methylsulfonyl (S,S)-Chloramphenicol retains the critical (S,S)-configuration of the L-threo-chloramphenicol scaffold . In the synthesis of fluorfenicol, a fluorinated analog of chloramphenicol, this pre-activated mesylate undergoes SN2 displacement with fluoride ion to yield (1R,2S)-configured florfenicol with high stereochemical fidelity [1]. Alternative routes starting from racemic chloramphenicol base or using non-stereoselective activation methods result in racemic mixtures, requiring costly chiral resolution steps (e.g., simulated moving bed chromatography) that reduce overall yield and increase cost of goods.

Stereoselective synthesis Chiral pool synthesis Fluorinated antibiotic intermediates

Differentiation via Bioactivity: Inactive Intermediate vs. Potent Antibiotic Analogs

1-O-Methylsulfonyl (S,S)-Chloramphenicol is an intermediate and is not intended for biological testing; it lacks significant antibacterial activity. In contrast, thiamphenicol, a methylsulfonyl analog of chloramphenicol, is a potent antibiotic with MIC₉₀ values of 2-8 µg/mL against S. aureus and 4-16 µg/mL against E. coli, and is 2.5 to 5 times more potent than chloramphenicol itself . The mesylate derivative's lack of bioactivity is a differentiating feature for researchers studying mitochondrial electron transport inhibition by the parent L-erythro-chloramphenicol, as the mesylate group masks the activity until deprotection .

Antibiotic resistance Mitochondrial toxicity Fenicol pharmacology

Optimal Use Cases for 1-O-Methylsulfonyl (S,S)-Chloramphenicol: From Fluorination to Mitochondrial Studies


Synthesis of Fluorfenicol and Other C1/C3-Modified Fenicol Antibiotics

As a pre-activated mesylate, 1-O-Methylsulfonyl (S,S)-Chloramphenicol is the preferred starting material for nucleophilic displacement reactions to install fluorine, azide, or amine groups at the C1/C3 position. This is directly applicable to the large-scale synthesis of florfenicol and other fluorinated chloramphenicol analogs, where stereochemical retention is paramount [1].

Synthesis of Protected L-erythro-Chloramphenicol for Mitochondrial Studies

The mesylate derivative serves as a stable, protected form of L-erythro-chloramphenicol. Upon deprotection, the parent L-erythro isomer is a potent inhibitor of mitochondrial electron transport. This makes the mesylate an invaluable tool for researchers studying mitochondrial dysfunction or screening for modulators of mitochondrial protein synthesis .

Development of Novel Fenicol-Based Probes and Bioconjugates

The reactive mesylate handle allows for the introduction of diverse functional groups (e.g., alkynes, biotin, fluorescent dyes) via nucleophilic substitution, enabling the creation of novel fenicol probes for target identification, imaging, or affinity chromatography. The (S,S)-stereochemistry ensures that any biological activity of the resulting conjugate retains the correct spatial orientation for target binding .

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